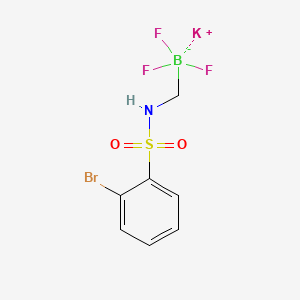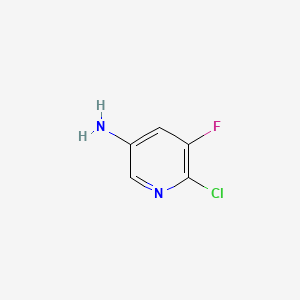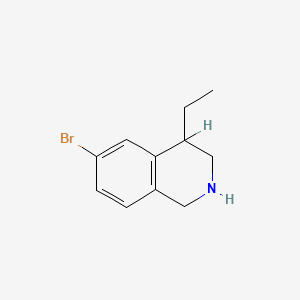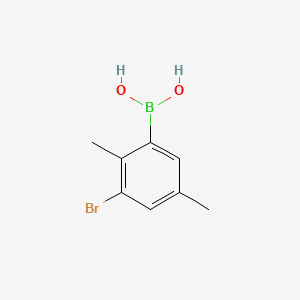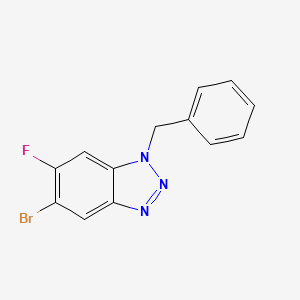
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is an organic compound with the molecular formula C14H20O4 It is a derivative of phenylacetic acid and features both isopropoxy and methoxy functional groups attached to the aromatic ring
Applications De Recherche Scientifique
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Safety and Hazards
While specific safety and hazard information for Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is not provided in the search results, general safety measures for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with eyes, skin, and clothing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid or corresponding ketones.
Reduction: Formation of 2-(4-isopropoxy-3-methoxyphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-methoxyphenyl)acetate: Lacks the isopropoxy group, making it less sterically hindered.
Ethyl 2-(4-isopropoxyphenyl)acetate: Lacks the methoxy group, affecting its electronic properties.
Ethyl 2-(3-methoxyphenyl)acetate: The methoxy group is positioned differently on the aromatic ring, influencing its reactivity.
Uniqueness
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is unique due to the presence of both isopropoxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
IUPAC Name |
ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFMFBEWZVERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729262 | |
| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256581-66-4 | |
| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

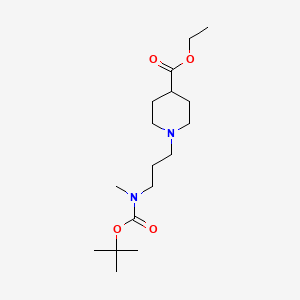

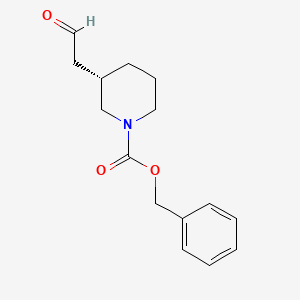


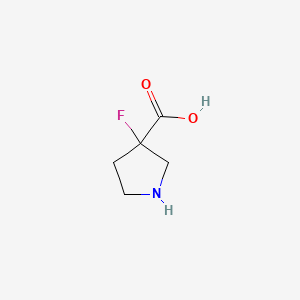
![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)
